molecular formula C23H16F2N4O2 B11493252 2'-amino-5-fluoro-1'-(2-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-5-fluoro-1'-(2-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11493252
M. Wt: 418.4 g/mol
InChI Key: LWMOFVBIVYBRMP-UHFFFAOYSA-N
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Description

2’-amino-5-fluoro-1’-(2-fluorophenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-5-fluoro-1’-(2-fluorophenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-fluoroaniline with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide)acetamide. This intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone. Finally, the compound is oxidized under alkaline conditions using hydrogen peroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-amino-5-fluoro-1’-(2-fluorophenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino and fluoro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in alkaline conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2’-amino-5-fluoro-1’-(2-fluorophenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2’-amino-5-fluoro-1’-(2-fluorophenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-fluorobenzoic acid
  • 5-fluoro-1H-indole-2,3-diketone
  • 4-fluoroaniline

Uniqueness

Compared to similar compounds, 2’-amino-5-fluoro-1’-(2-fluorophenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile stands out due to its spiro structure, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C23H16F2N4O2

Molecular Weight

418.4 g/mol

IUPAC Name

2'-amino-5-fluoro-1'-(2-fluorophenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C23H16F2N4O2/c24-12-8-9-16-13(10-12)23(22(31)28-16)14(11-26)21(27)29(17-5-2-1-4-15(17)25)18-6-3-7-19(30)20(18)23/h1-2,4-5,8-10H,3,6-7,27H2,(H,28,31)

InChI Key

LWMOFVBIVYBRMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(N2C5=CC=CC=C5F)N)C#N

Origin of Product

United States

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